丙酰异硫氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

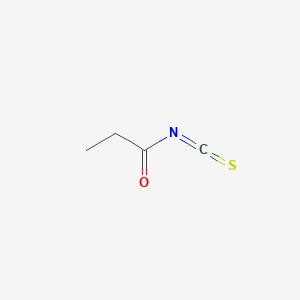

Propanoyl isothiocyanate, also known as propionyl isothiocyanate, is a chemical compound with the molecular formula C4H5NOS . It belongs to the family of isothiocyanates , which are highly reactive organic sulfur compounds. These compounds are found in various natural products and are widely used as intermediates in organic synthesis .

Synthesis Analysis

- Multicomponent Reaction (MCR) : Isocyanides, elemental sulfur, and amines can react to form propanoyl isothiocyanate. Notably, catalytic amounts of amine bases, such as DBU, can be used in this process .

- Carbenes and Amines : Carbenes and amines can generate isocyanides, which then react with sulfur to produce propanoyl isothiocyanate under various conditions .

Molecular Structure Analysis

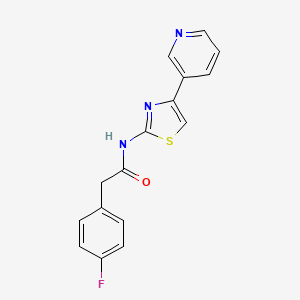

The chemical structure of propanoyl isothiocyanate consists of the functional group –N=C=S . It is an aliphatic isothiocyanate, characterized by its reactivity and versatility .

Physical And Chemical Properties Analysis

科学研究应用

化学预防和抗癌特性

丙酰异硫氰酸酯及相关异硫氰酸酯已被广泛研究其化学预防和抗癌特性。异硫氰酸酯存在于十字花科蔬菜中,能够抑制实验动物中的癌变,尤其在肺癌和食管癌模型中表现出显著的抑制作用。这种抑制作用主要归因于选择性抑制与致癌物代谢激活有关的细胞色素P450酶、诱导II期酶的表达以及促进凋亡。相关化合物苯乙基异硫氰酸酯(PEITC)在预防烟草特异性亚硝胺诱导的肺肿瘤方面取得了显著的成果,表明其有望成为肺癌的化学预防剂 (Hecht, 1999) (Hecht, 2000)。

抗微生物特性

异硫氰酸酯衍生物已经展示出对各种病原体,包括耐甲氧西林金黄色葡萄球菌(MRSA)的抗微生物特性。研究表明,异硫氰酸酯的化学结构显著影响其抗菌效果,苄基异硫氰酸酯表现出强大的抗微生物活性 (Dias, Aires, & Saavedra, 2014)。此外,为抗微生物目的合成的异硫氰酸酯衍生物已显示出对植物病原微生物的有效性 (Kojima & Kado, 1976)。

诱导癌细胞凋亡

研究表明,与丙酰异硫氰酸酯相关的丙基异硫氰酸酯能够诱导胃癌细胞凋亡。这种效应通过氧化应激引起谷胱甘肽耗竭,导致DNA损伤并激活线粒体依赖和p53信号通路 (Huang et al., 2019)。

对癌症中组蛋白调控的影响

苄基和苯乙基异硫氰酸酯等异硫氰酸酯已被研究其在恶性黑色素瘤中调节组蛋白乙酰化和甲基化的能力。这些化合物影响各种组蛋白乙酰转移酶、去乙酰酶和甲基转移酶的表达,为它们作为癌症治疗中表观遗传学治疗剂的潜力提供了见解 (Mitsiogianni et al., 2021)。

除草活性

异硫氰酸酯也被用于研究其除草活性。对各种异硫氰酸酯,包括脂肪和芳香族类型的研究表明,它们在抑制德克萨斯稗和大蟹草等杂草方面表现出有效性,表明它们有潜力作为天然除草剂 (Norsworthy & Meehan, 2005)。

生物熏蒸和环境影响

对异硫氰酸酯及其衍生物和植物来源形式的研究评估了它们在生物熏蒸目的和环境影响方面的生物活性。研究突出了不同异硫氰酸酯对土壤害虫的不同有效性以及它们在土壤中的吸附和降解,这对于优化它们在害虫控制中的使用同时最小化环境影响至关重要 (Matthiessen & Shackleton, 2005)。

作用机制

Target of Action

Propanoyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in various biological processes, including detoxification, inflammation, cell growth, and death .

Biochemical Pathways

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates . Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects various biochemical pathways and their downstream effects, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

PEITC exhibits linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . Membrane transport of PEITC is mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family . These properties may impact the bioavailability of isothiocyanates.

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists . The molecular and cellular effects of isothiocyanates’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates from glucosinolates . Additionally, the presence of enzymes and transporters in the body can impact the absorption, distribution, metabolism, and excretion of isothiocyanates .

安全和危害

未来方向

属性

IUPAC Name |

propanoyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-2-4(6)5-3-7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYULLJDMUFOQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)

amine hydrochloride](/img/structure/B2475614.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)

![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)

![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)